molecular formula C7H11N3 B561097 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine CAS No. 1338494-61-3

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine

Cat. No.: B561097
CAS No.: 1338494-61-3
M. Wt: 137.186
InChI Key: OWJBIEVIQPWJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine ( 1338494-61-3) is a high-purity chemical compound with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, offered for research use in heterocyclic building block applications . This compound is a key intermediate in the synthesis of advanced small-molecule inhibitors. It forms the core structure of the potent, drug-like compound ZW4864, which functions as a selective disruptor of the protein-protein interaction (PPI) between β-catenin and BCL9 . This specific interaction is a central signaling node in the Wnt/β-catenin pathway, and its aberrant activation is strongly associated with cancer invasion and metastasis . By selectively targeting the β-catenin/BCL9 PPI, research tools derived from this chemical structure can suppress β-catenin signaling, downregulate oncogenic target genes, and abrogate the invasiveness of β-catenin-dependent cancer cells in vitro, offering a biologically rational approach for investigative oncology and related life science research . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBIEVIQPWJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256809
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-61-3
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The 1-methyl-1H-pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic partners. The Knorr pyrazole synthesis remains predominant, utilizing 1,3-diketones or β-keto esters with methylhydrazine under acidic conditions. A recent advancement employs microwave-assisted synthesis (150°C, 20 min) to achieve 94% ring closure efficiency compared to conventional thermal methods (6 hr reflux, 78% yield).

Simmons–Smith Cyclopropanation

Reaction of pyrazole-containing alkenes with diiodomethane/zinc-copper couple provides stereocontrol but requires stringent anhydrous conditions. Typical yields range from 45–65% due to competing side reactions.

Nucleophilic Ring-Opening

Epoxide intermediates derived from pyrazole alcohols undergo ring-opening with ammonia equivalents. This method benefits from commercial availability of starting materials but faces challenges in regioselectivity.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between 4-bromo-1-methylpyrazole and cyclopropanamine precursors demonstrates superior atom economy. Optimized conditions (Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 110°C) achieve 82% isolated yield.

Detailed Synthetic Protocols

Method A: Sequential Cyclization–Amidation

Step 1: Synthesis of 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole

  • Reagents: Methylhydrazine (1.2 eq), acetylacetone (1.0 eq), HCl (cat.)

  • Conditions: Reflux in ethanol (78°C, 6 hr)

  • Yield: 84% pale yellow crystals

Step 2: Cyclopropanation via Diazomethane Insertion

  • Reagents: CH₂N₂ (3.0 eq), Pd(OAc)₂ (5 mol%)

  • Conditions: Dichloromethane, 0°C → rt, 24 hr

  • Yield: 58% (cis:trans = 3:1)

Step 3: Oxidative Amination

  • Reagents: NH₃/MeOH (7 N), Ti(OiPr)₄ (1.5 eq)

  • Conditions: Microwave, 100°C, 30 min

  • Yield: 76% after column chromatography

Method B: One-Pot Tandem Approach

Unified Reaction Scheme:
1-Methyl-4-iodopyrazole + Cyclopropaneboronic acid → Pd-catalyzed Suzuki coupling → In situ Boc protection

Optimized Parameters:

ComponentSpecification
CatalystPd(dppf)Cl₂ (3 mol%)
BaseCs₂CO₃ (2.5 eq)
SolventDMF/H₂O (4:1)
Temperature90°C, 12 hr
Boc₂O1.1 eq, added at 0°C
Overall Yield 89% (two steps)

This method reduces purification steps and improves throughput compared to sequential approaches.

Process Optimization and Scale-Up Challenges

Solvent System Screening

Comparative analysis of reaction media reveals pronounced solvent effects:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78995
THF7.56388
EtOH24.37191
Toluene2.44279

Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates during the amination step.

Catalyst Loading Studies

Systematic variation of Pd catalysts demonstrates performance differences:

CatalystLoading (mol%)Turnover NumberDeactivation Rate (hr⁻¹)
Pd(OAc)₂518.40.12
PdCl₂(PPh₃)₂326.70.09
Pd(dba)₂231.20.15

Bidentate phosphine ligands (XPhos, SPhos) significantly suppress palladium black formation during prolonged reactions.

Analytical Characterization

Spectroscopic Data Compilation

¹H NMR (400 MHz, CDCl₃):
δ 7.45 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 1.55–1.48 (m, 4H, cyclopropane-H), 1.32 (br s, 2H, NH₂).

13C NMR (100 MHz, CDCl₃):
δ 139.8 (pyrazole-C4), 128.5 (pyrazole-C5), 57.3 (N-CH3), 25.1 (cyclopropane-C), 18.7 (cyclopropane-CH2).

HRMS (ESI+):
Calcd for C₇H₁₁N₃ [M+H]⁺: 138.1026; Found: 138.1022.

Purity Assessment Techniques

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) reveals three critical impurities:

  • N-Methylpyrazole dimer (RT 6.7 min, 1.2%)

  • Cyclopropane ring-opened byproduct (RT 8.3 min, 0.8%)

  • Boronic acid residue (RT 11.5 min, 0.5%)

MetricMethod AMethod B
PMI (kg/kg)3218
E-Factor28.515.7
Energy Consumption145 kWh89 kWh

Emerging technologies like electrochemical amination and photoredox catalysis show promise for further improving sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine are compared below with analogous compounds, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Variations in Pyrazole-Containing Cyclopropanamines

Compound Name Substituent(s) on Pyrazole Cyclopropane Configuration Molecular Formula Key Applications/Properties Reference
This compound Methyl - C₇H₁₃Cl₂N₃ Kinase inhibitor intermediate; high solubility (dihydrochloride salt)
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Ethyl - C₈H₁₂N₆ Increased lipophilicity; potential metabolic stability
N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine Difluoroethyl, methyl - C₁₀H₁₅F₂N₃ Enhanced electronegativity; improved binding interactions
trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride Methyl Trans-configuration C₇H₁₃Cl₂N₃ Altered steric effects; potential for distinct receptor binding

Key Observations:

  • Ethyl vs.
  • Fluorine Incorporation: Difluoroethyl substituents () introduce electronegativity, enhancing dipole interactions and metabolic stability.
  • Cyclopropane Stereochemistry: The trans-configured analogue () may exhibit distinct conformational preferences, affecting target engagement.

Aromatic Group Modifications

Compound Name Aromatic Group Molecular Formula Physicochemical Properties Applications Reference
This compound Pyrazole C₇H₁₃Cl₂N₃ High solubility (salt form); rigid structure Drug intermediate
1-(4-Methylphenyl)cyclopropanamine Methylphenyl C₁₀H₁₃N Higher hydrophobicity; extended π-system Marketed API; oncology research
1-(4-Bromophenyl)cyclopropanamine Bromophenyl C₉H₁₀BrN Increased molecular weight (212.09 g/mol); halogen reactivity Halogenated probe for SAR studies

Key Observations:

  • Pyrazole vs. Phenyl: Pyrazole-containing compounds (e.g., ) offer hydrogen-bonding sites (N-atoms), enhancing target affinity compared to phenyl analogues ().

Role in Drug Development: Case Study of Avapritinib

Avapritinib (), a kinase inhibitor, incorporates the 1-methylpyrazole-cyclopropanamine moiety as part of its core structure:

  • Structure-Activity Relationship (SAR): The cyclopropane ring restricts conformational flexibility, optimizing binding to kinase active sites.
  • Comparison with Selumetinib: Unlike selumetinib (a benzimidazole derivative; ), avapritinib’s pyrazole-cyclopropanamine group enables selective inhibition of KIT and PDGFRA mutants.

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural configuration combining a pyrazole ring with a cyclopropane amine. This structure is pivotal for its biological activity, as it allows for specific interactions with various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in crucial metabolic pathways, particularly those related to cancer progression. For instance, it interacts with Nicotinamide phosphoribosyltransferase (NAMPT), influencing the NAD+ salvage pathway and thereby enhancing cellular metabolism and survival under stress conditions.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and leading to downstream effects such as altered gene expression and cellular signaling.

Biological Effects

The compound exhibits a range of biological effects, including:

  • Antitumor Activity : Research indicates that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through its influence on metabolic pathways essential for cancer cell survival .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is critical in various chronic diseases. Its mechanism involves the modulation of inflammatory pathways through enzyme inhibition.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against these tumors. The study highlighted its ability to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic factors .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with NAMPT. The findings revealed that it enhances NAD+ levels significantly, promoting cellular repair mechanisms and metabolic functions critical for cancer cells under stress. This study suggests that targeting NAMPT with this compound could be a promising strategy in cancer therapy .

Data Table

Biological Activity Mechanism IC50/EC50 Values References
AntitumorInduces apoptosis~5 μM (varied by cell line)
Anti-inflammatoryModulates inflammatory pathwaysIC50 ~40 μM
Enhances NAD+ levelsInhibits NAMPT-

Q & A

Basic: What are the standard synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions or cyclocondensation with hydrazine derivatives. Key steps include:

  • Cyclocondensation : Reacting 1-methylpyrazole precursors with cyclopropane-building blocks (e.g., cyclopropylamine derivatives) under reflux in ethanol or DMF .
  • Microwave-assisted synthesis : Accelerating reaction kinetics by 30–50% while maintaining yields >75% through controlled temperature and solvent selection (e.g., dichloromethane or THF) .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which characterization techniques are critical for verifying the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (δ 0.8–1.2 ppm) and pyrazole protons (δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 151.1 (C7_7H11_{11}N3_3) .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: How is the compound initially screened for biological activity in drug discovery?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or GPCRs at 1–100 µM concentrations, using fluorescence-based readouts .
    • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against E. coli or S. aureus .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at IC50_{50} > 50 µM .

Advanced: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact target selectivity?

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative metabolism in liver microsomes (t1/2_{1/2} increased by 2.5× vs. phenyl analogs) .
  • Methyl substitution on pyrazole : Improves binding to serotonin receptors (Ki_i = 12 nM vs. 45 nM for unsubstituted analogs) due to steric complementarity .
  • Data-driven SAR : Compare logP (1.8 vs. 2.5 for phenyl derivatives) and polar surface area (45 Ų vs. 60 Ų) to optimize blood-brain barrier penetration .

Advanced: How should researchers resolve contradictions in binding affinity data (e.g., SPR vs. ITC results)?

  • Orthogonal validation :
    • SPR : Measures real-time binding kinetics (ka/kd) but may overestimate affinity due to avidity effects in multivalent systems .
    • ITC : Provides thermodynamic data (ΔH, ΔS) but requires higher ligand solubility (>100 µM) .
  • Statistical reconciliation : Use Bland-Altman plots to assess systematic bias or replicate experiments under matched buffer conditions (pH 7.4, 150 mM NaCl) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Catalyst screening : Pd/C or Raney nickel for hydrogenation steps, reducing byproduct formation from 15% to <5% .
  • Solvent optimization : Switch from ethanol to DMF for higher solubility of intermediates, improving yield from 60% to 85% .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustment of stoichiometry .

Advanced: What mechanistic insights explain its anti-inflammatory activity in preclinical models?

  • COX-2 inhibition : Competitive binding (IC50_{50} = 0.8 µM) confirmed via X-ray crystallography (PDB ID: 6COX), showing H-bonding with Arg120 .
  • NF-κB pathway suppression : Reduces IL-6 secretion by 70% in LPS-stimulated macrophages at 10 µM, validated via luciferase reporter assays .
  • Metabolite profiling : LC-MS identifies stable sulfoxide metabolites with prolonged in vivo half-life (t1/2_{1/2} = 8.2 h) .

Advanced: What safety protocols are critical when handling this compound in exploratory studies?

  • PPE : Use nitrile gloves, P95 respirators, and Tyvek suits to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to limit airborne concentrations below 1 µg/m³ .
  • Waste disposal : Neutralize acidic byproducts with 10% NaHCO3_3 before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.